5-(3-Methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-yl)isophthalic acid

CO₂ capture gas adsorption microporous MOF

MOF researchers targeting record ambient-pressure CO₂ uptake face inconsistent ligand quality and supply fragmentation. H₂MPTBDC (CAS 1352638-29-9)-the bifunctional triazolyl-isophthalic acid linker for [Cu(Me-4py-trz-ia)]-resolves both: • 40.5 wt% CO₂ uptake at 273 K/0.1 MPa, among the highest for any microporous MOF at ambient pressure • 4× the catalytic activity of Cu₃(BTC)₂ for selective cyclooctene epoxidation • CH₄/N₂ selectivity α = 4.0-5.0, exceeding commercial Basolite® A100 Scalable three-step synthesis from inexpensive precursors ensures batch-to-batch consistency. In stock for immediate global dispatch.

Molecular Formula C16H12N4O4
Molecular Weight 324.29 g/mol
Cat. No. B8243895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-yl)isophthalic acid
Molecular FormulaC16H12N4O4
Molecular Weight324.29 g/mol
Structural Identifiers
SMILESCC1=NN=C(N1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C3=CC=NC=C3
InChIInChI=1S/C16H12N4O4/c1-9-18-19-14(10-2-4-17-5-3-10)20(9)13-7-11(15(21)22)6-12(8-13)16(23)24/h2-8H,1H3,(H,21,22)(H,23,24)
InChIKeyDMUBKAYOHBMDJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Multifunctional Triazole–Carboxylate–Pyridine MOF Ligand Overview


5-(3-Methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-yl)isophthalic acid (abbreviated as H₂Me-4py-trz-ia or H₂MPTBDC; CAS 1352638-29-9) is a heterocyclic, bifunctional organic ligand belonging to the triazolyl-isophthalic acid family [1]. Its molecular architecture uniquely integrates three metal-coordinating functionalities—two carboxylic acid groups, one 1,2,4-triazole ring, and one pyridyl moiety—within a single semi-rigid scaffold (molecular formula C₁₆H₁₂N₄O₄, MW 324.29) . This ligand was first introduced by Lässig and Krautscheid et al. in 2011 as the key building block for the microporous copper(II) metal–organic framework [Cu(Me-4py-trz-ia)], which demonstrated extraordinarily high H₂ and CO₂ uptake at ambient pressure [1]. The compound is synthesized via a three-step route from inexpensive starting materials in good overall yield, enabling scalable procurement for both academic and industrial MOF research programs [1][2].

L
Ligand Type Triazole–Carboxylate–Pyridine MOF Building Block
S
Synthesis Three-step route from inexpensive precursors; scalable procurement Reported good overall yield
M
MOF Application Microporous Cu-MOFs for gas adsorption, catalysis, and protein separation

Why Generic Ligand Substitution Fails


Simpler triazole-isophthalic acid analogs—such as 5-(1H-1,2,4-triazol-1-yl)isophthalic acid (H₂TIA) or 5-triazole isophthalic acid—lack the pendant 4-pyridyl group and consequently cannot generate the tetradentate coordination geometry and open-metal-site architecture that distinguish [Cu(Me-4py-trz-ia)] from other MOFs [1][2]. Conversely, 5-(pyridin-4-yl)isophthalic acid ligands that omit the triazole ring produce MOFs with substantially lower gas uptake (e.g., H₂ capacity of only 1.05 wt% at 77 K/1 atm vs. 3.07 wt% for the target compound-derived MOF) and lack the flexible pore responsiveness and catalytic activity arising from the triazole-coordinated Cu²⁺ sites [3][4]. The methyl substituent on the triazole ring further modulates the electron density at the coordinating nitrogen, influencing metal-binding strength and the isosteric heat of adsorption for guest molecules—a tunability absent in non-methylated analogs [1][5]. Generic procurement of any triazole-isophthalic acid derivative without these structural features will not reproduce the quantitative performance benchmarks established below.

This Ligand Integrated triazole, carboxylate, and pyridyl donors create a tetradentate coordination geometry that generates open Cu²⁺ sites and a flexible, high-uptake framework.
Generic Analog Analogs lacking the triazole ring (e.g., 5-(pyridin-4-yl)isophthalic acid) produce MOFs with substantially lower H₂ uptake (reported ~1/3 of target) and no catalytic activity from open-metal-site architecture.
Methyl Substituent The methyl group on the triazole ring modulates electron density at the coordinating nitrogen, influencing metal-binding strength and isosteric heat of adsorption.
Non-Methylated Analogs Non-methylated triazole-isophthalate ligands lack this electronic tuning, which may shift adsorption energetics and performance reproducibility.
Framework Flexibility The semi-rigid scaffold enables reversible crystal-to-crystal phase transitions (breathing behavior) useful for stimuli-responsive adsorbents.
Rigid Analogs Simpler triazole-isophthalic acid ligands (e.g., 5-(1H-1,2,4-triazol-1-yl)isophthalic acid) typically form rigid 2D networks without gated adsorption behavior.

Quantitative Performance Differentiation Evidence


CO₂ Uptake vs. Benchmark MOFs

The MOF [Cu(Me-4py-trz-ia)] (activated form 1d) delivers a gravimetric CO₂ uptake of 9.2 mmol g⁻¹ (40.5 wt%) at 273 K and 0.1 MPa, which is among the highest reported for any MOF under these conditions [1]. This value is comparable to the best-performing members of the CPO-27-M series (e.g., CPO-27-Mg and CPO-27-Ni) and substantially exceeds the CO₂ uptake of the widely used benchmark Cu₃(BTC)₂ (HKUST-1), which typically achieves approximately 5–7 mmol g⁻¹ at 273 K/0.1 MPa [1][2]. At 298 K/0.1 MPa, [Cu(Me-4py-trz-ia)] still retains 6.1 mmol g⁻¹ (26.8 wt%) CO₂ capacity [1]. The isosteric heat of CO₂ adsorption remains nearly constant across all loadings, indicating energetically homogeneous adsorption sites—a property that simplifies process modeling for industrial pressure-swing adsorption cycles [1][3].

CO₂ Uptake vs. Benchmarks
Head-to-head
Target: 9.2 mmol g⁻¹ (40.5 wt%) vs. 5–7 mmol g⁻¹ for Cu₃(BTC)₂ (273 K, 0.1 MPa)
Supports selection for high-capacity CO₂ adsorbent design.
Top-tier reported value; homogeneous adsorption heat simplifies modeling.
CO₂ capture gas adsorption microporous MOF

H₂ Storage Capacity Comparison

The activated MOF [Cu(Me-4py-trz-ia)] (1d) achieves a remarkably high H₂ uptake of 15.2 mmol g⁻¹ (3.07 wt%) at 77 K and 0.1 MPa [1]. This value is on par with PCN-12 (3.05 wt%), which was previously reported as the highest H₂ uptake MOF at ambient pressure and 77 K [1][2]. By contrast, MOFs constructed from the structurally simpler ligand 5-(pyridin-4-yl)isophthalic acid (i.e., lacking the triazole ring) exhibit H₂ uptake of only 1.05 wt% under identical temperature and pressure conditions—approximately one-third of the capacity achieved by the target compound-derived MOF [3]. The high H₂ capacity is enabled by the narrow micropores (~550 pm diameter) generated by the tetradentate pts-topology framework, combined with energetically favorable sorption sites between adjacent carboxylate oxygen atoms and methyl groups of the organic linker [4].

H₂ Storage Capacity
Cross-study comparable
Target: 15.2 mmol g⁻¹ (3.07 wt%) vs. 1.05 wt% (pyridyl-only analog) (77 K, 0.1 MPa)
Triazole is structurally essential for competitive H₂ physisorption; reported ~3× higher than analog.
hydrogen storage physisorption clean energy

Catalytic Oxidation Activity Advantage

In a head-to-head comparative study of Cu-containing MOFs for the selective oxidation of cyclooctene with tert-butylhydroperoxide (TBHP) at 348 K in liquid toluene, [Cu(Me-4py-trz-ia)]∞₃ (the MOF derived from the target ligand) exhibited catalytic activity up to four times higher than the widely used benchmark Cu₃(BTC)₂ (HKUST-1) [1]. The enhanced activity is attributed to the specific square-planar coordination geometry of the Cu²⁺ ions enforced by the tetradentate Me-4py-trz-ia²⁻ linker, which provides accessible open metal sites in trans positions—a coordination environment not available in Cu₃(BTC)₂ where Cu sites are arranged in paddlewheel clusters [1]. The same study confirmed that the target MOF achieves this rate enhancement while maintaining structural integrity under catalytic conditions, as verified by post-reaction PXRD [1]. This catalytic superiority is ligand-specific: the isostructural MOF cannot be replicated using simpler 5-triazole isophthalic acid or 5-(pyridin-4-yl)isophthalic acid ligands, as these cannot simultaneously chelate Cu²⁺ via carboxylate, triazole, and pyridine donors to generate the same active-site geometry [2].

Catalytic Oxidation Activity
Head-to-head
Up to ~4× activity vs. Cu₃(BTC)₂ in cyclooctene epoxidation with TBHP.
Square-planar Cu²⁺ coordination enables higher oxidation rates; ligand geometry is key.
Post-reaction PXRD confirms structural integrity.
heterogeneous catalysis selective oxidation MOF catalysis

CH₄/N₂ Separation Selectivity

Pure and mixed gas adsorption isotherms measured at 273 K, 298 K, and 323 K up to 2 MPa demonstrate that [Cu(Me-4py-trz-ia)] (1) achieves a CH₄/N₂ experimental selectivity of α = 4.0–5.0, which is slightly but consistently higher than the commercial MOF Basolite® A100 (α = 3.4–4.5) under identical conditions [1]. The target MOF exhibits a more homogeneous surface with a nearly constant isosteric heat of adsorption of 18–18.5 kJ mol⁻¹ for CH₄ and 12–15 kJ mol⁻¹ for N₂ across all loadings, whereas Basolite® A100 shows a loading-dependent decrease in isosteric heat (from 19 kJ mol⁻¹ for CH₄ at zero coverage) [1]. This homogeneous adsorption energetics translates to more predictable and manageable separation performance in pressure-swing or temperature-swing adsorption cycles—an advantage for process engineering [1][2].

CH₄/N₂ Separation Selectivity
Head-to-head
α_CH₄/N₂ = 4.0–5.0 vs. 3.4–4.5 for Basolite® A100 (273–323 K, up to 2 MPa)
Higher selectivity with loading-independent heat of adsorption may simplify process design.
gas separation natural gas purification adsorptive separation

Charge-Selective Protein Adsorption

The carboxyl-copper-organic framework [Cu(HL)]n·nH₂O (1), synthesized from the target ligand under Sm³⁺-mediated hydrothermal conditions, retains free carboxylic acid groups on its surface as confirmed by Rhodamine B dyeing experiments and XPS [1]. At pH 7.4, UV–vis quantification demonstrated that significantly more positively charged lysozyme (pI ~11) was adsorbed onto the negatively charged MOF surface than negatively charged bovine serum albumin (BSA, pI ~4.7) [1]. This charge-selective protein adsorption behavior is a direct consequence of the residual, non-coordinated carboxyl groups that are uniquely preserved in this framework owing to the specific coordination mode of the HL⁻ ligand (μ₄-configuration), where one carboxylate group remains protonated and solvent-exposed [1]. XPS spectra independently verified the differential protein surface coverage, confirming that BSA was significantly less adsorbed onto the carboxylic acid-rich surface [1]. This selective adsorption capability is not observed in MOFs where all carboxylate groups are fully coordinated to metal nodes, such as Cu₃(BTC)₂, which lacks free carboxyl functionality [2].

Charge-Selective Protein Adsorption
Data to verify
Lysozyme (cationic) adsorbed significantly more than BSA (anionic) at pH 7.4; free carboxyl groups confirmed by XPS.
Residual carboxyl groups enable electrostatic protein discrimination, not observed in fully coordinated MOFs.
Quantitative mg/g values not available; requires further validation.
protein separation bioseparation MOF biocompatibility

Framework Flexibility and Reversible Transformation

[Cu(Me-4py-trz-ia)] exhibits reversible crystal-to-crystal structural transformations upon solvent removal and re-exposure, as demonstrated by detailed X-ray powder diffraction and single-crystal XRD studies complemented by DFT modeling [1]. The as-synthesized phase (1a) undergoes a series of distinct phase transitions upon vacuum activation at 25°C (1b), 70°C (1c), and Soxhlet extraction followed by vacuum activation (1d), with corresponding unit cell volume contractions [1][2]. Crucially, all dehydrated phases (1b–1d) revert to the original 1a powder pattern upon exposure to water or methanol vapor, confirming full reversibility [2]. This 'breathing' behavior is enabled by the semi-rigid nature of the Me-4py-trz-ia²⁻ linker, which combines the conformational rigidity of the isophthalate core with the rotational freedom of the triazole-pyridine arm [1]. Inelastic neutron scattering and DFT calculations further revealed that the framework flexibility modulates H₂ binding energies—the computed binding energies for H₂ are nearly independent of loading and adsorption position in the fully activated framework [1]. By contrast, MOFs built from fully rigid 5-(1H-1,2,4-triazol-1-yl)isophthalic acid linkers generally lack this gated adsorption behavior [3].

Framework Flexibility
Class-level inference
Four distinct crystalline phases (1a–1d) with reversible interconversion upon solvent removal/exposure.
Reversible breathing behavior may support stimuli-responsive adsorbent applications.
Verified by XRD, DFT, and inelastic neutron scattering.
flexible MOF structural transformation adsorbent cyclability

High-Impact Application Scenarios


Post-Combustion CO₂ Capture and Biogas Upgrading

The [Cu(Me-4py-trz-ia)] MOF's CO₂ uptake of 40.5 wt% at 273 K/0.1 MPa—among the highest for any microporous MOF at ambient pressure—positions this ligand as a premier building block for developing adsorbents targeting flue-gas CO₂ capture and biogas CH₄/CO₂ separation . The nearly constant isosteric heat of CO₂ adsorption across all loadings simplifies temperature-swing adsorption (TSA) cycle design, while the framework's reversible structural flexibility offers potential for energy-efficient pressure-swing regeneration . Procurement of this specific ligand is recommended for research groups and industrial R&D programs developing next-generation solid sorbents where volumetric CO₂ capacity at low partial pressure is the primary performance metric .

Selective Oxidation Catalysis

The Cu-MOF derived from this ligand demonstrates up to 4× higher catalytic activity than the industry-standard Cu₃(BTC)₂ for selective cyclooctene epoxidation with TBHP, driven by the unique square-planar Cu²⁺ coordination geometry enforced by the tetradentate Me-4py-trz-ia²⁻ linker . This performance advantage extends to phenol hydroxylation, where [Cu(Me-4py-trz-ia)] has been reported as an effective heterogeneous catalyst for regioselective conversion of phenol to catechol and hydroquinone . Research groups focused on MOF-catalyzed selective oxidation should procure this ligand when the target reaction requires open metal sites with trans-accessible coordination positions—a geometry that cannot be replicated using Cu₃(BTC)₂ or other paddlewheel-type Cu-MOFs .

Natural Gas Purification by Adsorptive Separation

With an experimentally measured CH₄/N₂ selectivity of α = 4.0–5.0—outperforming commercial Basolite® A100 (α = 3.4–4.5)—and a loading-independent isosteric heat of adsorption for both CH₄ and N₂, [Cu(Me-4py-trz-ia)] is validated for nitrogen rejection from natural gas streams . The homogeneous adsorption energetics eliminate the need for complex loading-dependent thermodynamic models in process simulators, reducing engineering uncertainty during scale-up . The ligand is also cited in patent CN120842608A for constructing interpenetrated pillar-layer MOFs targeting methanol azeotrope separations, confirming broader industrial interest in this scaffold for adsorptive separation applications .

Charge-Selective Protein Adsorption Platforms

The carboxyl-copper-organic framework [Cu(HL)]n·nH₂O, featuring residual free carboxylic acid groups on its surface as confirmed by Rhodamine B staining and XPS, selectively adsorbs positively charged lysozyme over negatively charged BSA at physiological pH 7.4 through electrostatic discrimination . This charge-selective adsorption capability—arising uniquely from the partial deprotonation and non-coordination of one carboxylate group per ligand in the μ₄-binding mode—is not available in fully coordinated MOFs such as Cu₃(BTC)₂ . This ligand is therefore indicated for fabricating MOF-based stationary phases for protein chromatography, enzyme immobilization matrices, and biosensing surfaces where surface carboxyl density determines separation resolution .

Application
Selection Property
Validation Focus
Post-Combustion CO₂ Capture Research
Reported high CO₂ uptake at ambient pressure; nearly constant isosteric heat of adsorption
CO₂ adsorption isotherm reproducibility and cyclic stability under TSA/PSA conditions
Selective Oxidation Catalysis Studies
Open Cu²⁺ sites with trans-accessible coordination imposed by tetradentate linker
Catalytic activity comparison vs. Cu₃(BTC)₂ benchmark; epoxide selectivity
Natural Gas Purification (CH₄/N₂ Separation)
Higher reported CH₄/N₂ selectivity over commercial MOF; loading-independent adsorption energetics
Mixed-gas breakthrough curves; adsorption heat measurement across loading range
Charge-Selective Protein Adsorption Platforms
Residual free carboxyl groups on MOF surface arising from ligand coordination mode
Electrostatic protein adsorption assays; XPS surface charge verification
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